N-arachidonoyl-serotonin

analgesic pain FAAH

N-arachidonoyl-serotonin (AA-5-HT, CAS 187947-37-1) is an endogenous lipid signaling molecule formed by the formal condensation of arachidonic acid with serotonin. It functions as a dual-target pharmacological agent: it inhibits fatty acid amide hydrolase (FAAH), the primary enzyme responsible for endocannabinoid degradation, and acts as an antagonist at the transient receptor potential vanilloid type-1 (TRPV1) ion channel.

Molecular Formula C30H42N2O2
Molecular Weight 462.7 g/mol
Cat. No. B15157437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-arachidonoyl-serotonin
Molecular FormulaC30H42N2O2
Molecular Weight462.7 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCC1=CNC2=C1C=C(C=C2)O
InChIInChI=1S/C30H42N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(34)31-23-22-26-25-32-29-21-20-27(33)24-28(26)29/h6-7,9-10,12-13,15-16,20-21,24-25,32-33H,2-5,8,11,14,17-19,22-23H2,1H3,(H,31,34)
InChIKeyQJDNHGXNNRLIGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Arachidonoyl-Serotonin (AA-5-HT) for Research Procurement: Core Pharmacological Profile and Target Engagement Data


N-arachidonoyl-serotonin (AA-5-HT, CAS 187947-37-1) is an endogenous lipid signaling molecule formed by the formal condensation of arachidonic acid with serotonin [1]. It functions as a dual-target pharmacological agent: it inhibits fatty acid amide hydrolase (FAAH), the primary enzyme responsible for endocannabinoid degradation, and acts as an antagonist at the transient receptor potential vanilloid type-1 (TRPV1) ion channel [2]. This dual FAAH/TRPV1 blockade profile distinguishes AA-5-HT from single-target FAAH inhibitors and single-target TRPV1 antagonists, and it has been shown to elevate tissue levels of anandamide and 2-arachidonoylglycerol in vivo .

Why Single-Target FAAH Inhibitors or TRPV1 Antagonists Cannot Replace N-Arachidonoyl-Serotonin


Generic substitution with single-target FAAH inhibitors or selective TRPV1 antagonists fails to replicate the dual pharmacological activity of AA-5-HT. Mechanistic studies demonstrate that compounds exhibiting activity at only one of these two targets are 10-fold less potent than AA-5-HT in preventing formalin-induced hyperalgesia in mice [1]. Furthermore, many FAAH inhibitors developed to date also inhibit cytosolic phospholipase A₂ (cPLA₂) or bind to CB₁ cannabinoid receptors, whereas AA-5-HT is the first FAAH inhibitor reported to be inactive at both of these off-target sites [2]. This unique selectivity profile, combined with its dual-target engagement, cannot be achieved by substituting AA-5-HT with alternative single-target compounds.

N-Arachidonoyl-Serotonin Differentiation Evidence: Quantitative Comparator Data for Scientific Selection


Dual FAAH/TRPV1 Activity Confers 10-Fold Superior Analgesic Potency Over Single-Target Comparators

In a head-to-head in vivo efficacy study, AA-5-HT demonstrated 10-fold greater potency than single-target comparators in preventing formalin-induced hyperalgesia in mice. Compounds OMDM106 (a pure FAAH inhibitor with IC₅₀ = 0.5 µM and no TRPV1 activity) and OMDM129 (a pure TRPV1 antagonist with no FAAH activity) were both 10-fold less potent than AA-5-HT in this behavioral pain model [1]. This finding directly demonstrates that the dual FAAH/TRPV1 blockade of AA-5-HT translates to quantifiable in vivo therapeutic superiority over single-target alternatives.

analgesic pain FAAH TRPV1 hyperalgesia

Tight-Binding Mixed FAAH Inhibition with Hydrolytic Resistance Distinguishes AA-5-HT from Competitive Inhibitors

AA-5-HT exhibits a mechanistically distinct FAAH inhibition profile compared to arachidonoylethylene glycol (AEG) and other fatty acid-derived inhibitors. While AEG behaves as a competitive inhibitor and is hydrolyzed to arachidonic acid by FAAH preparations, AA-5-HT is resistant to FAAH-catalyzed hydrolysis and behaves as a tight-binding, non-covalent, mixed inhibitor [1]. This resistance to enzymatic degradation ensures that AA-5-HT maintains its pharmacological integrity during experimental incubation with FAAH-containing preparations.

FAAH enzyme inhibition mixed inhibitor tight-binding

Selective FAAH Inhibition Without cPLA₂ or CB₁ Off-Target Activity

AA-5-HT is the first FAAH inhibitor reported that lacks activity at both cytosolic phospholipase A₂ (cPLA₂) and CB₁ cannabinoid receptors, a selectivity profile that distinguishes it from most other FAAH blockers developed contemporaneously [1]. Specifically, AA-5-HT did not interfere with cPLA₂-mediated release of [³H]arachidonic acid from RBL-2H3 cells in either ionomycin- or antigen-induced assays, nor did it affect cPLA₂ activity in cell-free experiments. Additionally, it acted as a very weak ligand in CB₁ receptor binding assays and, at 10–15 mg/kg body weight, failed to produce CB₁-mediated effects in open field, hot plate, and rectal hypothermia tests in mice [1].

FAAH cPLA2 CB1 selectivity off-target

Dual FAAH/TRPV1 Blocker Shows Superior Anxiolytic Potency Relative to Selective Single-Target Agents

In a comparative behavioral pharmacology study, AA-5-HT demonstrated greater potency than selective single-target blockers of FAAH (URB597) or TRPV1 (SB366791) in the elevated plus maze, a standard assay for anxiolytic-like activity in mice [1]. The study also revealed strain-specific and dose-dependent effects: in C57BL/6J mice, acute AA-5-HT administration (0.1–2.5 mg/kg) produced anxiolytic effects, while in Swiss mice, chronic administration was required to observe anxiolysis at an intermediate dose of 2.5 mg/kg, with the highest dose (5 mg/kg) producing anxiogenic effects [1].

anxiety anxiolytic elevated plus maze FAAH TRPV1

AA-5-HT Maintains Dual-Target Activity Whereas Oleoyl Serotonin Lacks FAAH Inhibition

Oleoyl serotonin, a structurally related hybrid molecule patterned after AA-5-HT, demonstrates the functional consequence of altering the fatty acid moiety. While oleoyl serotonin retains TRPV1 antagonism with an IC₅₀ of 2.57 µM against capsaicin-induced channel activation, it lacks meaningful FAAH inhibitory activity, with an IC₅₀ greater than 50 µM for blocking FAAH-mediated hydrolysis of arachidonoyl ethanolamine . This represents a >9-fold loss in TRPV1 potency relative to AA-5-HT (IC₅₀ = 37–40 nM) and a complete loss of dual FAAH/TRPV1 blockade capability.

FAAH TRPV1 oleoyl serotonin dual activity

Optimal Research Application Scenarios for N-Arachidonoyl-Serotonin Based on Quantitative Differentiation Evidence


Pain Research Requiring Dual FAAH/TRPV1 Pharmacological Standard

AA-5-HT serves as the reference dual-target compound for pain studies where single-target FAAH inhibitors or TRPV1 antagonists are insufficient. Based on evidence that single-target compounds (OMDM106 and OMDM129) are 10-fold less potent than AA-5-HT in the formalin-induced hyperalgesia model [1], researchers investigating the mechanistic synergy between endocannabinoid tone elevation and TRPV1 antagonism should prioritize AA-5-HT over single-target alternatives. This compound is particularly suitable for studies requiring validation of dual-target engagement as a pain relief strategy [2].

Enzymology Studies of FAAH Inhibition Mechanism and Hydrolytic Stability

AA-5-HT is uniquely suited for enzymology experiments investigating non-competitive FAAH inhibition mechanisms. Its tight-binding, mixed inhibitor profile and resistance to FAAH-catalyzed hydrolysis differentiate it from competitive inhibitors like AEG that are consumed by the enzyme [1]. For studies measuring sustained FAAH inhibition without confounding hydrolysis products or requiring distinction between competitive and mixed inhibition kinetics, AA-5-HT is the preferred procurement choice.

Anxiety and Neuropsychiatric Research Involving Endocannabinoid-TRPV1 Crosstalk

AA-5-HT is indicated for anxiety research where the interaction between CB₁ receptor signaling and TRPV1 channel activity is under investigation. Evidence demonstrates that AA-5-HT is more potent than selective single-target blockers (URB597 and SB366791) in the elevated plus maze [1], and that its anxiolytic effects are reversed by the CB₁ antagonist AM251 and the TRPV1 agonist olvanil. This dual-target mechanism makes AA-5-HT a critical tool for dissecting endocannabinoid-TRPV1 crosstalk in neuropsychiatric models [2].

Inflammation Research Requiring CB₁-Independent FAAH Inhibition

AA-5-HT is appropriate for inflammatory studies where FAAH inhibition must be achieved without confounding CB₁ receptor activation or cPLA₂-mediated arachidonic acid release. As the first FAAH inhibitor reported to lack activity at both cPLA₂ and CB₁ receptors [1], AA-5-HT enables cleaner interpretation of FAAH-dependent effects in inflammation models. Its dual FAAH/TRPV1 activity has been validated in the carrageenan-induced inflammation model, where TRPV1 receptor antagonism mediated the anti-inflammatory effects [2].

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